molecular formula C9H10BrNO4 B2973528 Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate CAS No. 129663-20-3

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

Número de catálogo: B2973528
Número CAS: 129663-20-3
Peso molecular: 276.086
Clave InChI: XWPKNBQNOKXDTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a brominated isoxazole derivative characterized by a 2-bromoacetyl substituent at position 5, a methyl group at position 3, and an ethyl ester at position 4 of the isoxazole ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science due to the reactivity of its bromoacetyl group, which facilitates nucleophilic substitution reactions. The synthesis involves bromination of a precursor (e.g., ethyl 5-acetyl-3-methylisoxazole-4-carboxylate) using N-bromosuccinimide (NBS) and p-toluenesulfonic acid in acetonitrile under reflux, yielding a yellow powder with a 58% yield . Key spectroscopic data include:

  • ¹H NMR (300 MHz, DMSO): δ 7.89 (s, 1H, isoxazole-H), 4.87 (s, 2H, BrCH₂CO), 4.41 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, OCH₂CH₃) .
  • Molecular formula: C₉H₁₀BrNO₄ (calculated molecular weight: 276.09 g/mol).

Propiedades

IUPAC Name

ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPKNBQNOKXDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate typically involves the bromination of an appropriate precursor. One common method is the bromination of ethyl 3-methylisoxazole-4-carboxylate using bromoacetyl bromide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reactivity of the bromoacetyl bromide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C9H10BrNO4C_9H_{10}BrNO_4 and a molecular weight of 276.084 g/mol. It features an isoxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The bromoacetyl group contributes to its reactivity, and the ethyl ester functional group enhances its solubility in organic solvents, making it suitable for applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound is used as a building block for synthesizing more complex molecules. It has diverse applications in organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

This compound serves as a starting material for synthesizing diverse heterocyclic compounds, including pyran, pyridine, thiophene, thiazole, and pyrazole derivatives. Several synthetic routes can prepare this compound.

This compound can undergo various chemical reactions:

  • Nucleophilic substitution The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols. Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide can be used. This leads to the formation of substituted isoxazole derivatives.
  • Oxidation The compound can be oxidized to form corresponding oxo derivatives using reagents like potassium permanganate or chromium trioxide. This leads to the formation of oxo-isoxazole derivatives.
  • Reduction The carbonyl group can be reduced to form alcohol derivatives using reagents such as lithium aluminum hydride or sodium borohydride. This leads to the formation of hydroxy-isoxazole derivatives.

The presence of the bromoacetyl group makes the compound highly reactive in nucleophilic substitution reactions because the bromine atom is a good leaving group. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry.

Medicinal Chemistry

The compound exhibits anticancer activity, particularly against gastric cancer cells. In vitro studies have evaluated its cytotoxic effects on human cancer cell lines, including gastric cancer (NUGC), colon cancer (DLD1), liver cancer (HA22T and HEPG2), nasopharyngeal carcinoma (HONE1), and breast cancer (MCF). It demonstrated significant cytotoxicity, with an IC50 value of 29 nM against NUGC cells, comparable to the standard drug CHS 828 (IC50 = 25 nM).
The isoxazole ring can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to modifications that alter their function.

Material Science

This compound is also used in synthesizing polymers and other materials with specific properties.

Comparison of Similar Compounds

CompoundUniqueness
Ethyl 4-(2-chloroacetyl)-5-methylisoxazole-3-carboxylate The presence of the chloroacetyl group imparts specific reactivity and properties.
Ethyl 4-(2-fluoroacetyl)-5-methylisoxazole-3-carboxylate The presence of the fluoroacetyl group imparts specific reactivity and properties.
Ethyl 4-(2-iodoacetyl)-5-methylisoxazole-3-carboxylate The presence of the iodoacetyl group imparts specific reactivity and properties.
This compound The presence of the bromoacetyl group imparts specific reactivity and properties. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited in various synthetic applications, making it a valuable compound in organic chemistry and a valuable tool for medicinal chemistry and drug development.

Mecanismo De Acción

The mechanism of action of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This covalent modification can disrupt key biological pathways and result in various biological effects. The isoxazole ring may also interact with specific receptors or enzymes, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (CAS 104776-74-1)

  • Structure : Lacks the methyl group at position 3, replaced by a hydrogen.
  • Molecular formula: C₈H₈BrNO₄ (MW: 262.06 g/mol).
  • Synthesis : Similar bromination conditions (NBS, p-TsOH) but starting from ethyl 5-acetylisoxazole-3-carboxylate .

Ethyl 4-(2-bromoacetyl)-5-methylisoxazole-3-carboxylate (CAS 115697-68-2)

  • Structure : Bromoacetyl at position 4 and methyl at position 5 (positional isomer).
  • Molecular formula: C₉H₁₀BrNO₄ (MW: 276.09 g/mol).
  • Impact : Altered regiochemistry influences electronic distribution, affecting reactivity in cyclization or coupling reactions .

Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)

  • Structure : Bromomethyl (BrCH₂) instead of bromoacetyl (BrCH₂CO) at position 5; phenyl substituent at position 3.
  • Synthesis : Radical bromination using NBS and benzoyl peroxide in CCl₄, yielding a bromomethyl derivative .
  • Applications : Bromomethyl groups are less reactive than bromoacetyl in nucleophilic substitutions but useful in alkylation reactions.

Physicochemical Properties

Property Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate Ethyl 5-(tert-butyl)-3-methylisoxazole-4-carboxylate Ethyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Melting Point Not reported Not reported Not reported
Solubility Likely soluble in DMSO, acetonitrile High lipophilicity due to tert-butyl group Low solubility in polar solvents
¹³C NMR (δ, ppm) 198.3 (C=O), 162.4 (ester C=O) 162.1 (ester C=O), 28.9 (tert-butyl CH₃) 145.5 (aryl C-Br), 128.6 (aryl CH)

Actividad Biológica

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀BrNO₄ and a molecular weight of 276.084 g/mol. The compound features an isoxazole ring, which contributes to its reactivity and interaction with biological targets. The presence of the bromoacetyl group enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes, which is crucial for its biological activity.

The mechanism of action for this compound largely revolves around its ability to interact with various molecular targets:

  • Covalent Bond Formation : The bromoacetyl group can react with nucleophilic residues in enzymes or proteins, leading to inhibition of their activity. This modification can disrupt critical biological pathways.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit kinases and other enzymes involved in signaling pathways associated with cancer and inflammation .
  • Receptor Interaction : The isoxazole moiety may engage with specific receptors, influencing cellular responses and contributing to the compound's overall pharmacological profile.

Anticancer Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant activity against:

  • Gastric Cancer (NUGC) : IC50 = 29 nM
  • Colon Cancer (DLD1)
  • Liver Cancer (HA22T and HEPG2)
  • Nasopharyngeal Carcinoma (HONE1)
  • Breast Cancer (MCF)

The compound's anticancer properties are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds, including this compound, possess antimicrobial properties. In particular, studies have shown efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb), which poses a significant public health challenge. The compound demonstrated a minimum inhibitory concentration (MIC) range of 0.25 to 16 µg/mL against Mtb strains, indicating potential as a lead compound for new anti-tubercular drugs .

Synthesis and Evaluation

A series of studies have been conducted to evaluate the synthesis and biological activity of this compound derivatives. These studies highlight the versatility of the compound in generating new chemical entities with enhanced biological properties:

CompoundTargetIC50 (nM)Notes
6dNUGC29Comparable to standard CHS 828
5eMtb0.25Active against drug-resistant strains

These findings underscore the potential applications of this compound in developing new therapies for cancer and infectious diseases.

Structural Activity Relationship (SAR)

Exploratory research into the structure-activity relationships (SAR) of isoxazole derivatives has elucidated key features that contribute to their biological efficacy. Modifications at specific positions on the isoxazole ring or the introduction of various substituents can significantly enhance potency against targeted biological pathways. This information is invaluable for guiding future synthetic efforts aimed at optimizing therapeutic profiles .

Q & A

Q. What are the established synthetic routes for Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate?

The synthesis typically involves bromination of a preformed isoxazole scaffold. For example, a methyl group at the 5-position of the isoxazole ring can be brominated using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in refluxing carbon tetrachloride. The reaction is monitored via TLC, and purification is achieved via silica gel chromatography with gradient elution (hexane/ethyl acetate) . Alternative routes may involve direct coupling of bromoacetyl moieties to the isoxazole core, though radical bromination is more common due to regioselectivity control.

Q. Which spectroscopic methods are critical for structural confirmation?

Key techniques include:

  • 1H and 13C NMR : Signals for the bromoacetyl group (e.g., carbonyl at ~195–198 ppm in 13C NMR) and isoxazole protons (e.g., methyl groups at ~2.6 ppm in 1H NMR) are diagnostic .
  • IR spectroscopy : Stretching vibrations for ester carbonyl (~1700 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) confirm functional groups .
  • HRMS : Validates molecular ion peaks and isotopic patterns (e.g., [M+H]+ or [M+Na]+) .

Q. How is purity assessed in academic settings?

Purity is typically confirmed via:

  • HPLC : Reverse-phase methods with UV detection at λ = 254 nm.
  • TLC : Monitoring reaction progress using silica plates (e.g., 10% EtOAc in hexane, Rf ≈ 0.33) .
  • Elemental analysis : Matches calculated and observed C/H/N percentages (±0.3%).

Advanced Research Questions

Q. How can the bromoacetylation step be optimized to reduce byproducts?

Byproduct formation (e.g., over-bromination) is mitigated by:

  • Stoichiometric control : Limiting NBS to 1.0 equivalent to avoid di-brominated products.
  • Temperature modulation : Reflux in CCl4 at 60°C for 6 hours maximizes mono-bromination .
  • Radical scavengers : Adding trace hydroquinone post-reaction quenches residual radicals.
  • Chromatographic resolution : Automated flash chromatography with gradient elution isolates the target compound .

Q. What crystallographic challenges arise, and how are they addressed using SHELX/ORTEP?

Crystallization challenges include poor crystal growth due to ester flexibility. Solutions involve:

  • Solvent screening : Slow evaporation from ethyl acetate/hexane mixtures promotes ordered packing .
  • SHELXL refinement : Utilizes least-squares methods to model disordered atoms, with R1 values <5% for high-resolution data .
  • ORTEP-3 visualization : Generates thermal ellipsoid plots to validate anisotropic displacement parameters, critical for confirming the bromoacetyl group’s orientation .

Q. How to resolve discrepancies between experimental and computational NMR data?

Discrepancies often stem from solvent effects or conformational flexibility. Methodological approaches include:

  • DFT calculations : Using B3LYP/6-311+G(d,p) to simulate solvent (e.g., CDCl3) effects on chemical shifts.
  • NOE experiments : Correlating spatial proximity of protons (e.g., bromoacetyl methylene and isoxazole protons) to validate assignments .
  • Dynamic NMR : Variable-temperature studies to assess rotational barriers in the ester or bromoacetyl groups.

Q. What strategies are employed for regioselective functionalization of the isoxazole ring?

Regioselectivity is controlled by:

  • Electronic directing groups : The 3-methyl group deactivates the 5-position, favoring electrophilic substitution at the 4-carboxylate site.
  • Metal-mediated cross-coupling : Suzuki-Miyaura reactions at the 5-bromoacetyl position enable aryl/heteroaryl introductions .
  • X-ray crystallography : Single-crystal studies (e.g., CCDC entries) confirm substitution patterns post-synthesis .

Data Contradiction Analysis

Q. How to address inconsistent yields in scaled-up syntheses?

Batch variability often arises from:

  • Incomplete radical initiation : Re-optimizing benzoyl peroxide loading (0.1–0.2 equiv.) ensures consistent NBS activation .
  • Oxygen sensitivity : Conducting reactions under strict argon atmosphere prevents radical quenching.
  • Scale-dependent purification : Switching from column chromatography to recrystallization (e.g., ethyl acetate/hexane) improves recovery at >10g scales .

Q. Why might HRMS data show unexpected adducts or fragments?

Common causes include:

  • In-source decay : Lowering ESI voltage reduces fragmentation.
  • Sodium/potassium adducts : Adding 0.1% formic acid suppresses [M+Na]+/[M+K]+ peaks.
  • Impurity co-elution : Re-analyzation via LC-HRMS isolates the target ion .

Methodological Best Practices

  • Reaction monitoring : Use in situ IR to track carbonyl group transformations .
  • Crystallization protocols : Seed crystals from prior batches improve reproducibility .
  • Data archiving : Deposit crystallographic data in public databases (e.g., CCDC) for peer validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.